Formic acid, lead salt

Description

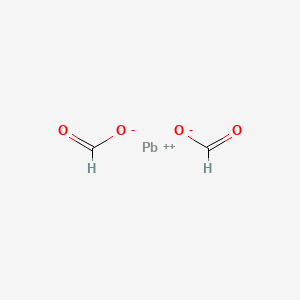

Structure

2D Structure

Properties

CAS No. |

811-54-1 |

|---|---|

Molecular Formula |

CH2O2Pb |

Molecular Weight |

253 g/mol |

IUPAC Name |

lead(2+);diformate |

InChI |

InChI=1S/CH2O2.Pb/c2-1-3;/h1H,(H,2,3); |

InChI Key |

SURVVDRUGZTTOX-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Pb+2] |

Other CAS No. |

7056-83-9 811-54-1 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Related CAS |

64-18-6 (Parent) |

Synonyms |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of Lead Diformate

Classical and Contemporary Synthesis Routes for Lead Diformate

The synthesis of lead diformate primarily involves the reaction of a suitable lead precursor with formic acid. These methods can be broadly categorized into solution-based and solid-state routes.

The most common method for preparing lead diformate is through the reaction of a lead compound with formic acid in an aqueous solution. ontosight.ai Various lead oxides, such as lead(II) oxide (litharge), lead(IV) oxide, and minium (Pb₃O₄), as well as lead(II) carbonate, serve as effective precursors. ontosight.aisciencemadness.orgsciencemadness.org The reaction with lead(II) oxide proceeds as follows:

PbO + 2HCOOH → Pb(HCOO)₂ + H₂O

When using lead(IV) oxide, the reaction is a redox process where the lead is reduced from Pb(IV) to Pb(II), and some of the formic acid is oxidized to carbon dioxide and water. sciencemadness.org

PbO₂ + 2HCOOH → Pb(HCOO)₂ + H₂ + O₂ (simplified, actual stoichiometry may vary)

Reports indicate that this synthesis can be successfully performed using formic acid of any concentration, with the amount of water adjusted as needed. sciencemadness.orgsciencemadness.org The general procedure involves gently heating the lead precursor in the formic acid solution, which typically results in the dissolution of the solid reactant and the formation of a colorless solution. sciencemadness.org The lead diformate is then isolated by crystallization, which can be induced by cooling, often in a freezing chamber, or by evaporating the solvent to increase the concentration, followed by cooling. sciencemadness.org Yields for this type of synthesis have been reported to be around 77-80%. sciencemadness.orgsciencemadness.org

Another solution-based approach involves fractional crystallization. For instance, lead diformate crystals have been obtained from a methanol (B129727) solution of lead palmitate to which formic acid was added. iucr.org

Table 1. Example parameters for the solution-based synthesis of lead diformate from lead(IV) oxide and formic acid. sciencemadness.org

While dedicated solid-state synthetic routes involving the direct reaction of solid precursors through grinding or high temperatures are not extensively documented for lead diformate, its formation via solid-gas interactions has been observed. A notable example is the degradation of lead-based pigments in oil paintings. rsc.org In this context, crystalline lead formate (B1220265) has been found to form from the reaction of minium (Pb₃O₄), a solid pigment, with volatile formic acid released during the autoxidation of drying oils. rsc.org This process represents a spontaneous, slow solid-state transformation occurring at ambient conditions, where the lead pigment directly reacts with gaseous formic acid. rsc.org

The thermal decomposition of lead formate itself is a solid-state reaction that has been studied, occurring in multiple steps at temperatures between 500 and 635 K. researchgate.netakjournals.com However, this represents the decomposition of the compound, not its formation.

Green chemistry principles aim to make chemical processes more environmentally benign by reducing waste, using safer solvents, and improving energy efficiency. innovareacademics.inindianchemicalsociety.com Several aspects of lead diformate synthesis can be viewed through this lens, and modern techniques offer pathways to greener synthesis.

Safer Solvents and Conditions: The common synthesis using lead oxides and formic acid can be considered relatively green as it avoids harsher, stronger acids and can be performed in water, the safest solvent. sciencemadness.orginnovareacademics.in

Energy Efficiency: Green chemistry encourages the use of energy-efficient methods like microwave or ultrasonic irradiation. innovareacademics.inmdpi.com These techniques, which have been successfully used to synthesize other lead-containing nanoparticles like lead carbonate, could potentially be adapted for the rapid and energy-efficient synthesis of lead diformate. acs.org

Waste Prevention and Atom Economy: The synthesis from lead(II) oxide and formic acid is an addition reaction with high atom economy, as water is the only byproduct. innovareacademics.ininnovareacademics.in This aligns with the core green chemistry principle of preventing waste at the source. indianchemicalsociety.com

Solvent-Free Reactions: Mechanochemical methods, such as grinding solid reactants together, eliminate the need for solvents, thereby reducing waste and potential environmental impact. innovareacademics.inresearchgate.net This approach could be explored for the direct reaction of lead oxide or carbonate with a solid form of formic acid or a formate salt.

Mechanistic Investigations of Lead Diformate Formation

Understanding the mechanisms behind the formation of lead diformate involves studying the kinetics of how the formate ligand coordinates to the lead ion and how various external factors influence the subsequent crystallization of the solid product.

Detailed kinetic studies specifically on the coordination of formate ligands to Pb(II) ions to form lead diformate are not widely available in the reviewed literature. However, insights can be drawn from related research. Thermodynamic stability constants for lead(II) complexes with various ligands have been determined in formate-buffered solutions, indicating that the formate ion itself acts as a ligand, establishing an equilibrium with the lead ion in solution. iaea.org The kinetics of these bond-forming reactions can sometimes be slow. iaea.org

Broader studies on formate coordination in other systems, such as in metal-based formate dehydrogenase enzymes, suggest that the interaction can be complex. In some enzymatic systems, formate oxidation is proposed to occur in the second coordination sphere of the metal, meaning it does not bind directly to the metal center during the reaction. researchgate.netresearchgate.net While these systems involve different metals (molybdenum or tungsten), they highlight the possibility of complex, non-direct coordination mechanisms for the formate ligand. researchgate.netresearchgate.net Other research on hydride transfer from formate to an iridium complex suggests that the transition state can be entropically challenging. nih.gov These examples provide a general context for the types of kinetic factors that could influence the coordination of formate to lead.

The crystallization of lead diformate from a solution is a critical step that determines the final product's morphology, crystal size, and purity. This process is highly sensitive to a range of reaction parameters. mt.comnih.gov

Temperature and Supersaturation: Temperature directly affects solubility and the rate of nucleation and crystal growth. nih.govnih.gov In the synthesis of lead diformate, crystallization is often induced by lowering the temperature. sciencemadness.org The level of supersaturation, which is the driving force for crystallization, can be controlled by adjusting the solution concentration (e.g., through evaporation) and temperature. sciencemadness.orgnih.gov

Solvent and Additives: The choice of solvent and the presence of other substances can significantly impact crystallization. For example, lead diformate has been crystallized from a mixed-solvent system of methanol and formic acid. iucr.org Additives or impurities can act as modulators, either promoting or inhibiting crystal growth and potentially influencing which crystal phase (polymorph) is formed, as seen in the crystallization of other metal-organic frameworks. swan.ac.uk

Physical Conditions: The rate of cooling, agitation, and even pressure can influence the final crystal size distribution and morphology. nih.gov Slower cooling generally leads to larger, more well-defined crystals, while rapid cooling can produce smaller or less-ordered particles. sciencemadness.org Different crystallization conditions have been observed to produce morphologies ranging from "needle-like white crystals" to "a little cotton ball." sciencemadness.org

Table 2. Summary of the influence of key reaction parameters on the crystallization of lead diformate.

Formation of Lead Diformate in Complex Chemical Environments

The synthesis of lead diformate is not confined to controlled laboratory conditions involving the direct reaction of a lead salt with formic acid. The compound can also be generated in-situ within complex, multicomponent systems, often as an unintended or intermediate product. These environments, such as electrochemical cells or the matrices of historical paints, provide unique reaction pathways where the interplay of various chemical species and conditions dictates the formation of lead diformate. Understanding these formation routes is critical in fields ranging from materials science and catalysis to the conservation of cultural heritage.

In heterogeneous systems, the formation of lead diformate occurs at the interface between different phases, for instance, between a solid lead-containing material and a liquid or gaseous phase containing formic acid or its precursors. The specific conditions of these microenvironments significantly influence the reaction.

A notable example of in-situ formation has been identified in historical oil paintings, specifically Rembrandt's "The Night Watch". researchgate.netd-nb.info Researchers using advanced techniques like X-ray powder diffraction (XRPD) mapping discovered the unexpected presence of lead(II) formate in several areas of the masterpiece. researchgate.netd-nb.info The formation is attributed to the reaction between lead(II) oxide (PbO), used as a drying agent in the oil paint medium, and formic acid. researchgate.net The formic acid itself is a degradation product generated during the oxidative polymerization of the linseed oil binder over time. researchgate.net

Studies on model paint systems, prepared to replicate 17th-century recipes by heating linseed oil with PbO, have confirmed this pathway. researchgate.netresearchgate.net In these mock-ups, both lead(II) formate and lead(II) formate hydroxide (B78521) were detected, providing insights into the reactivity of lead driers within an oil matrix. researchgate.netresearchgate.net The distribution of lead diformate was found to be highly heterogeneous, often concentrated around unreacted particles of lead oxide. researchgate.net This suggests a localized reaction front where formic acid, as it forms and migrates through the paint film, interacts with the solid lead drier particles. researchgate.netresearchgate.net

| Model System Component | Role in Formation | Observed Lead Products | Supporting Evidence |

| Lead(II) Oxide (PbO) | Lead precursor (drier) | Lead(II) formate, Lead(II) formate hydroxide | Micro-analysis of model paints researchgate.netresearchgate.net |

| Drying Oil (e.g., Linseed) | Source of formic acid via oxidation | - | GC-MS analysis of drying oil vapors researchgate.net |

Another significant in-situ pathway occurs during the electrochemical reduction of carbon dioxide (CO2) on lead cathodes. utwente.nl While the goal of this process is to convert CO2 into valuable chemicals like formate, the lead electrode itself participates in the reaction. Lead cathodes are known for high initial efficiency in producing formate but tend to show decreasing performance over time. utwente.nl Research indicates that during the process, the lead surface can be oxidized, particularly through periodic anodic polarization, to form species like lead carbonate (PbCO3). utwente.nl This oxidized layer on the electrode is believed to be the active site for the electrochemical reduction of CO2 to formate, representing a clear case of in-situ generation within a heterogeneous electrocatalytic system. utwente.nl

The rate and likelihood of lead diformate formation are heavily dependent on the reactivity of the specific lead-containing precursor present in the system. nih.gov Precursor reactivity is governed by its chemical structure, oxidation state, and solubility in the reaction medium. nih.govacs.org Different lead compounds exhibit markedly different tendencies to react with formic acid.

Common laboratory syntheses demonstrate this principle on a basic level. Lead(II) oxide (litharge) and lead(II) carbonate are frequently used as precursors, reacting readily with aqueous formic acid to yield lead diformate. ontosight.ai In contrast, other lead compounds may be less reactive under similar conditions.

More complex scenarios highlight the nuances of precursor reactivity. In studies of the degradation of the pigment minium (red lead, Pb3O4) in drying oils, researchers found that the Pb(II) component of the mixed-valence oxide reacts preferentially to form crystalline lead(II) formate. researchgate.net Conversely, the local chemical environment of the Pb(IV) atoms within the same Pb3O4 structure did not change, indicating it was unreactive toward formate formation under those conditions. researchgate.net This demonstrates that even within a single precursor compound, different oxidation states of lead can have vastly different reactivities.

The reactivity of various lead precursors toward formic acid can be summarized as follows:

| Lead Precursor | Chemical Formula | Oxidation State(s) | Observed Reactivity in Formate Synthesis | Context |

| Litharge | PbO | +2 | High | Standard synthesis; reaction with drying oil degradation products researchgate.netontosight.ai |

| Lead(II) Carbonate | PbCO3 | +2 | High | Standard synthesis ontosight.ai |

| Lead Dioxide | PbO2 | +4 | Moderate | Requires heating and excess formic acid; acts as an oxidizing agent sciencemadness.org |

| Minium (Red Lead) | Pb3O4 | +2, +4 | High (for Pb(II)), Low (for Pb(IV)) | Pb(II) sites react preferentially in oil paint matrix researchgate.net |

This differential reactivity is a critical factor in predicting the formation of lead diformate in complex environments. The specific lead species present, whether in a pigment, a catalyst, or an industrial material, will determine its susceptibility to react with ambient or generated formic acid, thereby controlling the generation of lead diformate.

Advanced Structural Elucidation and Solid State Chemistry of Lead Diformate

Re-evaluation of Crystalline Structures of Lead Diformate

The crystalline structure of lead diformate has been a subject of re-investigation, leading to a more accurate description of its three-dimensional arrangement.

Lead diformate crystallizes as a three-dimensional coordination polymer, [Pb(HCOO)₂]n researchgate.netnih.goviucr.orgresearchgate.net. In this structure, lead(II) cations (Pb²⁺) serve as nodes that are interconnected by bridging formate (B1220265) anions (HCOO⁻) researchgate.netnih.goviucr.orgresearchgate.net. The formate ligands act as tetradentate bridging groups, linking adjacent Pb²⁺ ions to form an extended network iucr.org. This polymeric framework is characteristic of many metal carboxylates, where the metal ions and organic linkers self-assemble into robust, often porous, structures chemrevlett.com.

The lead(II) ion in lead diformate typically exhibits an eight-coordinate geometry, being surrounded by eight oxygen atoms from the formate ligands researchgate.netmaterialsproject.org. This coordination environment is often described as a distorted polyhedron. The Pb-O bond distances exhibit a range, with values typically falling between 2.44 Å and 3.08 Å materialsproject.org. Research indicates that the Pb(II) cation forms three shorter and five longer bonds to the oxygen atoms, reflecting the distorted nature of its coordination sphere iucr.org. The formate ligands themselves display characteristic bond lengths: the C-H bond is approximately 1.11 Å, and the C-O bonds are around 1.27-1.28 Å materialsproject.org. These bond lengths are consistent with the typical values for formate groups involved in coordination.

Early crystallographic studies assigned the space group Pnma to lead diformate researchgate.netiucr.org. However, more recent re-investigations have corrected this assignment, establishing the correct space group as P2₁2₁2₁ researchgate.netnih.goviucr.org. This space group belongs to the orthorhombic crystal system materialsproject.org. The discrepancy in space group assignments is attributed to the dominant scattering power of the lead atoms, which can lead to pseudo-extinctions of certain reflections, potentially causing misinterpretation of symmetry elements researchgate.netiucr.org. The P2₁2₁2₁ symmetry, while not entirely new, was suggested earlier but not fully substantiated with accurate structural data iucr.org. Analysis using crystallographic software has confirmed the P2₁2₁2₁ assignment, indicating the absence of an inversion center and consistent with the observed symmetry breaking by the formate anions researchgate.net.

Table 1: Key Crystallographic Data for Lead Diformate ([Pb(HCOO)₂]n)

| Parameter | Value | Source(s) |

| Chemical Formula | [Pb(HCOO)₂]n | researchgate.netnih.goviucr.orgresearchgate.net |

| Crystal System | Orthorhombic | materialsproject.org |

| Space Group | P2₁2₁2₁ | researchgate.netnih.goviucr.orgmaterialsproject.org |

| Unit Cell Dimensions | a ≈ 6.50 Å, b ≈ 8.78 Å, c ≈ 7.47 Å | researchgate.net |

| Pb Coordination Number | 8 | materialsproject.org |

| Pb-O Bond Distances | 2.44 - 3.08 Å | materialsproject.org |

| C-H Bond Length | ~1.11 Å | materialsproject.org |

| C-O Bond Length | ~1.27 - 1.28 Å | materialsproject.org |

Spectroscopic Characterization of Lead Diformate Solids

Spectroscopic techniques are vital for confirming the presence of lead diformate and elucidating its molecular structure and local environment in the solid state.

Infrared (IR) and Raman spectroscopy provide characteristic vibrational fingerprints for lead diformate, allowing for its identification and the study of its molecular vibrations. Raman spectroscopy has identified specific bands for lead formate, including a C-H stretching doublet at approximately 2843 and 2873 cm⁻¹, a strong C-O stretching band centered around 1345 cm⁻¹, and other features at 760, 1075, 1375, and 1530 cm⁻¹ researchgate.net. These bands are distinct and can differentiate lead diformate from other lead compounds like lead acetates researchgate.net. FTIR studies, particularly in the context of historical paint analysis, have identified characteristic absorption bands for lead formate, such as the in-plane C-H bend around 1365-1385 cm⁻¹ and C-O stretching modes in the range of 1502-1564 cm⁻¹ researchgate.netresearchgate.net. These vibrational modes are sensitive to the coordination environment of the formate group and the Pb-O bonds. Raman spectroscopy is also valuable for assessing the crystallinity of samples, distinguishing between crystalline and amorphous forms mdpi.comthermofisher.com.

Table 2: Characteristic Vibrational Spectroscopic Data for Lead Diformate

| Technique | Band Type | Wavenumber (cm⁻¹) | Assignment/Significance | Source(s) |

| Raman | C-H Stretching (ν) | 2843, 2873 | Doublet, characteristic of formate C-H | researchgate.net |

| Raman | C-O Stretching (ν) | 1345 | Strong band, indicative of formate C-O bond | researchgate.net |

| Raman | Various Features | 760, 1075, 1375, 1530 | Characteristic spectral fingerprint | researchgate.net |

| FTIR | C-H Bending (in-plane) | 1365-1385 | Detectable band for lead formate | researchgate.netresearchgate.net |

| FTIR | C-O Stretching (ν) | 1502-1564 | Characteristic for lead carboxylates, including formate | researchgate.net |

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for characterizing the atomic-level structure and dynamics of solid materials, providing insights into the local environment of nuclei wikipedia.orgpreprints.orgresearchgate.net. For lead diformate, ssNMR, particularly ¹³C and ²⁰⁷Pb NMR, can probe the coordination geometry around the lead atoms and the electronic environment of the carbon atoms within the formate groups rsc.org. Studies on lead compounds have demonstrated that ²⁰⁷Pb NMR chemical shifts are sensitive to the coordination number and geometry of the lead ion, offering a direct correlation between structural parameters and spectral features rsc.org. The use of techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) is essential in ssNMR to improve spectral resolution by averaging out anisotropic interactions wikipedia.orgpreprints.org. The investigation of lead atom environments using ²⁰⁷Pb WURST-CPMG NMR spectroscopy has confirmed the formation of highly crystalline Pb(HCOO)₂ in certain chemical environments researchgate.netrsc.org. ssNMR provides complementary information to X-ray diffraction, offering detailed insights into local structural arrangements and dynamics within the solid-state lattice preprints.orgresearchgate.netresearchgate.net.

Compound List:

Lead diformate ([Pb(HCOO)₂]n)

Lead(II) cations (Pb²⁺)

Formate anions (HCOO⁻)

Lead(II) oxide (PbO)

Lead(II) formate hydroxide (B78521) (Pb(HCOO)(OH))

Lead acetate (B1210297)

Lead acetates

Lead acetates trihydrate (Pb(CH₃COO)₂·3H₂O)

Lead crotonate

Lead azelate

Lead palmitate

Lead carbonate (PbCO₃)

Basic lead carbonate

Anhydrous lead carbonate

Hydrocerussite (Pb₃(OH)₂(CO₃)₂)

Plumbonacrite (Pb₁₀O(OH)₆(CO₃)₆)

Sodium formate

Potassium formate

Bis(thiourea) lead formate (BTLF)

Formamidinium lead iodide (FAPbI₃)

Methylammonium lead mixed-halide perovskites (MHP)

Litharge (PbO)

Massicot (PbO)

Minium (Pb₃O₄)

X-ray Absorption Spectroscopy (XAS) for Lead Oxidation State and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local atomic and electronic structure of materials. It encompasses X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. XANES, which probes the region immediately following the absorption edge, is highly sensitive to the oxidation state and local symmetry of the absorbing atom researchgate.netanton-paar.comnih.govacs.org. The position of the absorption edge itself typically shifts to higher energies with an increase in oxidation state researchgate.netacs.org. EXAFS, on the other hand, provides information about the types, distances, and coordination numbers of neighboring atoms around the absorbing element researchgate.netnih.gov. While XAS is a well-established method for determining the oxidation state and coordination environment of metal ions in various chemical environments nih.govacs.orgspectroscopyonline.comresearchgate.netuq.edu.au, specific detailed research findings on lead diformate using XAS were not extensively detailed in the provided search results. However, the principles indicate its applicability for characterizing lead's chemical state within the compound.

Diffraction Techniques for Structural Insights

Diffraction techniques are fundamental for understanding the crystalline nature and structural arrangement of chemical compounds like lead diformate.

Single-Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal anton-paar.comdrawellanalytical.comfiveable.me. Through SC-XRD, researchers can establish the unit cell dimensions, symmetry, and the exact positions of atoms, thereby revealing bond lengths and angles anton-paar.comfiveable.me. Re-investigations of lead diformate have characterized it as a three-dimensional polymeric network, [Pb(HCOO)₂]n, where lead(II) ions (Pb²⁺) are connected by bridging formate anions spectroscopyonline.commalvernpanalytical.com. Early structural descriptions suggested an Pnma space group, but more recent studies indicate that the correct space group is P2₁2₁2₁ spectroscopyonline.commalvernpanalytical.com. Another study reported crystallization in the P222 space group nih.gov. The compound crystallizes in an orthorhombic unit cell with dimensions approximately a = 6.50 Å, b = 8.78 Å, and c = 7.47 Å, and a density of 4.63 g/cm³ nih.gov.

Table 1: Crystallographic Data for Lead Diformate

| Parameter | Value | Source |

| Chemical Formula | Pb(HCOO)₂ | spectroscopyonline.commalvernpanalytical.com |

| Molecular Weight | 297.97 g/mol | cambridge.org |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ (re-investigated) / P222 nih.gov | spectroscopyonline.commalvernpanalytical.com |

| Unit Cell | ||

| a | 6.50 Å | nih.gov |

| b | 8.78 Å | nih.gov |

| c | 7.47 Å | nih.gov |

| Density | 4.63 g/cm³ | nih.gov |

| Structure Type | 3D polymeric network | spectroscopyonline.commalvernpanalytical.com |

Powder X-ray Diffraction (PXRD) for Phase Identification and Microstructure

Powder X-ray Diffraction (PXRD) is a widely used technique for identifying crystalline phases within a sample, acting as a fingerprint for crystalline materials malvernpanalytical.comncl.ac.uk. PXRD is particularly valuable when single crystals are difficult to obtain or when analyzing mixtures cambridge.orgncl.ac.uk. In the context of lead diformate, PXRD has been instrumental in its detection and identification, notably in the analysis of historical paintings like Rembrandt's "The Night Watch," where its presence was unexpectedly revealed esrf.frnih.govresearchgate.netresearchgate.net. PXRD has also been employed to study the formation and stability of lead formate in model paint systems and to analyze corrosion products on lead researchgate.netuq.edu.au. While PXRD primarily identifies crystalline phases, it can also provide indirect information about microstructure, such as crystallite size and strain, through peak broadening analysis, although specific details for lead diformate were not detailed in the provided snippets.

Synchrotron Radiation Micro-X-ray Powder Diffraction (SR-µ-XRPD) for Micro-Scale Structural Analysis

Synchrotron Radiation Micro-X-ray Powder Diffraction (SR-µ-XRPD) offers enhanced capabilities for structural analysis at the micro-scale researchgate.netesrf.frnih.govresearchgate.netresearchgate.neteurekalert.org. Its high brilliance and focused beam allow for the characterization of very small sample volumes, enabling the mapping of crystalline phases within heterogeneous materials esrf.freurekalert.org. SR-µ-XRPD has been crucial in identifying and mapping lead(II) formate and related compounds, such as lead(II) formate hydroxide, within complex matrices like historical paint layers and model paint systems nih.govresearchgate.neteurekalert.org. This technique provides detailed insights into the spatial distribution and early formation of lead diformate crystals, contributing to the understanding of chemical processes occurring at a microscopic level esrf.freurekalert.org. The ability to acquire data rapidly with a small beam size allows for high-resolution mapping, revealing heterogeneity within the material esrf.fr.

Compound List:

Lead diformate (Lead(II) formate)

Theoretical and Computational Chemistry of Lead Diformate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical methods are essential for dissecting the fundamental electronic properties of lead diformate. These calculations provide insights into how atoms are bonded, the distribution of electrons, and the energetic landscape of the molecule.

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of materials abinit.orgimsi.instituteresearchgate.netresearchgate.net. DFT calculations allow researchers to determine properties such as optimized geometries, binding energies, and electronic band structures by focusing on the electron density distribution of a system mit.edu. While DFT offers a quantum mechanical approach to calculating the total energy of a molecule or crystal, its accuracy can be influenced by the approximations used in the exchange-correlation functional imsi.institutemit.edu. Studies involving lead-containing compounds, such as lead-iodide formates, have utilized DFT to understand the origins of their optical properties, attributing them to the specific arrangements of lead polyhedra and the formate (B1220265) ligands rsc.orgresearchgate.net. These calculations help elucidate how the electronic structure dictates macroscopic properties like nonlinear optical responses rsc.orgresearchgate.netacs.orgnih.govnih.gov.

The analysis of molecular orbitals (MOs) and electron density distribution provides a detailed picture of chemical bonding within lead diformate huntresearchgroup.org.ukbrainly.comutwente.nlwikipedia.org. Molecular orbitals represent the wave functions of electrons in a molecule, and their combination dictates the attractive (bonding) or repulsive (antibonding) interactions between atoms huntresearchgroup.org.ukwikipedia.org. By examining the electron density, particularly through methods like Bader's Atoms in Molecules (AIM) analysis, researchers can identify regions of high electron density, which often correspond to chemical bonds or lone pairs, and characterize the nature of these interactions (e.g., covalent, ionic) huntresearchgroup.org.ukutwente.nl. For lead diformate, understanding the electron density distribution around the lead atom and the formate ligands is crucial for comprehending its structural stability and reactivity. Studies on related formate systems have shown that the distribution of electron density, particularly around metal centers, can be indicative of bonding character and potential sites for interaction ucl.ac.uk.

Molecular Dynamics Simulations of Lead Diformate Behavior

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and materials over time by numerically solving the equations of motion readthedocs.ionih.govdovepress.com. These simulations allow for the exploration of conformational changes, intermolecular interactions, and processes like crystal growth.

While lead diformate primarily exists as a polymeric network in its solid state researchgate.net, MD simulations can be applied to understand the behavior of its constituent parts or related molecular systems. In general, MD simulations can reveal stable conformations and the types of intermolecular forces (e.g., electrostatic interactions, hydrogen bonding) that govern molecular assembly and behavior in condensed phases danaher.comschrodinger.commdpi.com. For lead-containing compounds, MD simulations have been used to study interfaces and degradation mechanisms, providing insights into how water molecules interact with metal centers and affect structural integrity acs.org.

Simulating crystal growth processes is vital for understanding how crystalline materials form and for controlling their morphology and properties. Software like CrystalGrower can be used for simulating crystal growth, analyzing surface energies, and predicting crystal habits based on Wulff's theorem schrodinger.comstr-soft.comcrystalgrower.org. While specific MD simulations for lead diformate crystal growth are not extensively detailed in the provided search results, the general principles of MD are applicable. These simulations can model the nucleation and growth stages by tracking the interactions between precursor molecules, solvent, and the growing crystal surface, thereby providing insights into factors influencing crystal formation kinetics and structure schrodinger.comstr-soft.comcrystalgrower.org.

Predictive Modeling of Lead Diformate Reactivity

Predictive modeling of chemical reactivity leverages computational chemistry techniques to forecast how a compound might behave in chemical reactions. This often involves calculating reaction pathways, transition states, and activation energies mit.eduresearchgate.netacs.org. For lead diformate, understanding its reactivity could involve predicting its behavior in different chemical environments, such as in historical painting degradation where lead pigments can react with organic acids like formic acid to form lead formates researchgate.net. Computational methods can help elucidate the mechanisms of such transformations and predict the likelihood of specific reaction pathways occurring.

Reaction Pathway Prediction and Transition State Analysis

Understanding the mechanisms by which chemical reactions occur is paramount in chemistry. Computational methods, especially Density Functional Theory (DFT), are indispensable for predicting reaction pathways and identifying transition states (TS) acs.orgcecam.orgaps.orggithub.ioims.ac.jp. These techniques involve mapping potential energy surfaces (PES) to locate stable intermediates, transition states, and final products aps.orggithub.ioims.ac.jp. A transition state represents the highest energy point along the minimum energy path connecting reactants to products, characterized by a first-order saddle point on the PES github.ioims.ac.jp.

While specific computational studies detailing reaction pathways and transition states directly involving lead diformate are not extensively documented in the available literature, the established methodologies are readily applicable. For instance, computational chemistry is crucial in understanding catalytic processes where formate species play a role, such as the electrochemical reduction of carbon dioxide (CO₂) to formate. In such studies, DFT is employed to map reaction mechanisms, identify key intermediates, and characterize transition states, providing atomistic insights into reactivity researchgate.nettechnologynetworks.com. These computational approaches are vital for understanding the chemical behavior of molecules like lead diformate and can guide the development of new chemical processes or materials acs.orgcecam.org. The prediction of reaction pathways often involves methods like the Nudged Elastic Band (NEB) method, which traces the minimum energy path between a reactant and a product through the transition state ims.ac.jp.

Computational Approaches to Spectroscopic Interpretation

Computational chemistry, predominantly through DFT, is a cornerstone for interpreting experimental spectroscopic data, including Infrared (IR) and Raman spectra acs.orgescholarship.orgrsc.orgcore.ac.uk. These methods enable the simulation of vibrational spectra by calculating optimized molecular geometries, vibrational frequencies, and their associated intensities uwm.eduresearchgate.netaps.orgresearchgate.netmdpi.comacs.orgresearchgate.netrsc.org.

The harmonic approximation is typically used to compute vibrational frequencies, which are often subsequently scaled to achieve better agreement with experimental results, accounting for anharmonic effects rsc.org. A key technique employed in conjunction with DFT calculations is the analysis of Potential Energy Distribution (PED), which helps in assigning specific vibrational modes to distinct molecular motions, such as bond stretching or bending researchgate.netresearchgate.netmdpi.com.

Studies on various formate compounds and lead-containing materials highlight the utility of DFT in predicting and interpreting IR and Raman spectra uwm.eduresearchgate.netaps.orgresearchgate.netmdpi.comacs.orgresearchgate.netrsc.orgrsc.orgqucosa.de. For example, DFT calculations have been used to simulate the vibrational spectra of metal formates, aiding in the assignment of characteristic formate vibrations researchgate.net. Similarly, computational methods have been applied to interpret the vibrational spectra of lead-containing inorganic compounds, correlating calculated vibrational modes with experimental observations aps.orgresearchgate.netrsc.org. By optimizing the molecular structure of lead diformate and calculating its vibrational modes, DFT can generate a theoretical spectral fingerprint. This fingerprint is essential for the definitive assignment of experimental IR and Raman spectra, thereby providing deeper insights into the bonding and structural characteristics of lead diformate rsc.orgcore.ac.uk.

Data Tables

Table 1: Common DFT Functionals and Basis Sets Used in Spectroscopic Studies of Inorganic Compounds and Formates

| DFT Functional | Basis Set(s) | Typical Application Area | References |

| B3LYP | 6-31G(d,p), 6-311++G(d,p), def2-TZVP | Vibrational spectra, structural optimization | researchgate.netresearchgate.netrsc.org |

| PBE0 | def2-TZVP | Vibrational spectra, structural optimization | mdpi.comrsc.org |

| GGA (e.g., PBE) | Various (e.g., pbesol) | Structural optimization, electronic structure calculations | uwm.eduaps.org |

| LSDA | 6-31+G(d,p) | Vibrational spectra | researchgate.net |

Table 2: Example Formate Structural Parameters from DFT Calculations (Illustrative)

These parameters are derived from studies on related formate species and illustrate the type of data obtained through DFT calculations, which would be similarly applied to lead diformate.

| Parameter | Value (Å or Degrees) | Context | References |

| C–O bond length | 1.249 - 1.27 | Formate ion in clusters/on surfaces | uwm.eduqucosa.de |

| C–H bond length | 1.11 - 1.136 | Formate ion in clusters/on surfaces | uwm.eduqucosa.de |

| O–C–O angle | 129 - 130.44 | Formate ion in clusters/on surfaces | uwm.eduqucosa.de |

Compound List

Lead diformate

Formate

Formic acid

Lead oxide

Lead acetate (B1210297)

Lead chalcogenocyanates

Lead iodide

Carbon dioxide

Lead formate hydroxide (B78521)

Lead soaps

Lead carbonates

Minium

Plumbonacrite

Lithium

Sodium

Copper(I)

Methylammonium

Aluminate sodalites

Zr6O8 nodes

Reactivity and Transformation Pathways of Lead Diformate

Interactions with Inorganic Species

Lead diformate participates in various reactions with inorganic species, leading to the formation of new compounds or characteristic products. These interactions are crucial for understanding its chemical behavior and potential applications.

Anionic Substitution Reactions to Form Novel Lead Formates

Anionic substitution represents a significant strategy for synthesizing novel lead formate (B1220265) compounds with tailored properties, particularly in the field of nonlinear optical (NLO) materials. By replacing existing anionic groups within lead-containing structures with formate ions, researchers have developed materials exhibiting enhanced optical characteristics.

One notable example involves the synthesis of potassium cesium lead formate chloride, KCs₂Pb₂(HCOO)₂Cl₅. This compound was successfully synthesized using mild mix-solvothermal methods, employing an anionic substitution approach where acetate (B1210297) groups ([CH₃COO]⁻) were replaced by formate groups ([HCOO]⁻) acs.org. This substitution led to an increase in the dipole moment of the distorted [PbCl₄O₂] polyhedron and a reduction in polarization from the anionic group and unit cell volume, contributing to the material's strong second-harmonic-generation (SHG) response acs.org.

Further research has explored the synthesis of other lead-iodide formate compounds, such as K₂[PbI₂(HCOO)₂] and Rb₂[PbI₂(HCOO)₂], using a moderate mixed-solvothermal method. These compounds also exhibit significant SHG responses and suitable birefringence, highlighting the utility of formate incorporation in developing advanced materials researchgate.net.

Table 1: Examples of Novel Lead Formates Synthesized via Anionic Substitution or Related Methods

| Synthesized Compound | Precursor/Methodology | Key Transformation/Feature | Relevant Properties Mentioned | Citation |

| KCs₂Pb₂(HCOO)₂Cl₅ | Anionic substitution of acetate with formate | Increased dipole moment of [PbCl₄O₂] polyhedron, reduced unit cell volume | Strong second-harmonic-generation (SHG) response (4.2 × KDP) | acs.org |

| K₂[PbI₂(HCOO)₂] and Rb₂[PbI₂(HCOO)₂] | Moderate mixed-solvothermal method | Incorporation of formate ions into lead-iodide structures | Strong phase-matching SHG responses (8 × KDP and 6.8 × KDP) | researchgate.net |

Reactions with Gaseous Compounds (e.g., Hydrogen Sulfide)

Lead diformate reacts with hydrogen sulfide (B99878) (H₂S), a common gaseous inorganic compound, to produce lead sulfide (PbS) and formic acid (HCOOH). This reaction is driven by the formation of the highly insoluble lead sulfide, which precipitates out of the solution.

The reaction can be represented by the following chemical equation: Pb(HCOO)₂ + H₂S → 2HCOOH + PbS

When a solution of a soluble lead salt, including lead diformate, is exposed to hydrogen sulfide, a characteristic black precipitate of lead sulfide is observed melscience.com. This reaction is a well-established qualitative test for detecting hydrogen sulfide, as many soluble lead salts readily react with it to form this distinct precipitate melscience.com. Research has specifically demonstrated this transformation using lead diformate, where the reaction with hydrogen sulfide yields formic acid and lead sulfide wikipedia.org. The sulfur atom in H₂S exhibits a distinct reactivity towards metal ions like Pb²⁺, facilitating the formation of metal sulfides researchgate.net.

Table 2: Reaction of Lead Diformate with Hydrogen Sulfide

| Reactants | Products | Reaction Equation | Observation | Citation |

| Lead diformate (Pb(HCOO)₂) | Formic acid (HCOOH), Lead sulfide (PbS) | Pb(HCOO)₂ + H₂S → 2HCOOH + PbS | Formation of a black precipitate of lead sulfide | melscience.comwikipedia.org |

Compound List

Lead diformate (Pb(HCOO)₂)

Formic acid (HCOOH)

Lead sulfide (PbS)

Hydrogen sulfide (H₂S)

Potassium cesium lead formate chloride (KCs₂Pb₂(HCOO)₂Cl₅)

Potassium lead iodide formate (K₂[PbI₂(HCOO)₂])

Rubidium lead iodide formate (Rb₂[PbI₂(HCOO)₂])

Applications of Lead Diformate in Materials Science and Advanced Technology

Catalytic Properties and Precursor Role

Electrocatalytic Applications Involving Lead Species

Lead (Pb) and its various compounds have been investigated for their efficacy as electrocatalysts, particularly in the electrochemical reduction of carbon dioxide (CO₂) to valuable chemical products like formate (B1220265) and formic acid. Lead metal, known for its high hydrogen evolution overpotential, serves as an effective electrocatalyst in this process, facilitating the conversion of CO₂ into formate (HCOO⁻) or formic acid (HCOOH) with high selectivity, often approaching 100% researchgate.netaip.org. This application leverages lead's ability to promote the necessary electron and proton transfer steps for CO₂ reduction. Beyond direct CO₂ conversion, lead species, such as lead(IV) trifluoroacetate, have also been employed in electrocatalytic oxyesterification reactions, demonstrating lead's versatility in mediating oxidative transformations acs.org. While direct studies focusing on lead diformate as the primary electrocatalyst for these reactions are less prevalent in the reviewed literature, the broader role of lead in formate production via electrocatalysis highlights the potential of lead-containing compounds in sustainable chemical synthesis.

Advanced Optical Material Properties

The unique crystalline and electronic structures of lead-containing compounds, including certain lead formates, have positioned them as promising candidates for advanced optical applications, particularly in nonlinear optics (NLO).

Optical Second-Harmonic Generation in Lead Formate Crystals

Lead diformate (Pb(HCOO)₂) exhibits properties conducive to optical second-harmonic generation (SHG), a process where two photons of a fundamental frequency combine to generate one photon at double the frequency. Research indicates that lead formate crystals are suitable for efficient SHG, capable of generating blue light when pumped with near-infrared laser wavelengths researchgate.net. The material's orthorhombic crystal structure (space group P222) results in optical biaxiality and leads to a nonlinear susceptibility tensor with nonzero elements d₁₄, d₂₅, and d₃₆, which are crucial for achieving phase matching researchgate.netresearchgate.netresearchgate.net. The SHG tensor elements in lead formate are reported to be approximately twice as large as those found in potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material researchgate.net. This enhanced nonlinearity, coupled with the ability to achieve phase matching, makes lead formate a material of interest for optical frequency conversion applications.

Table 1: Second-Harmonic Generation (SHG) Properties of Lead Formate

| Property | Value/Description | Reference |

| Suitability for SHG | Yes | researchgate.net |

| SHG Tensor Elements | d₁₄, d₂₅, d₃₆ (due to P222 symmetry) | researchgate.netresearchgate.netresearchgate.net |

| Relative SHG Efficiency (vs. KDP) | Approx. 2x | researchgate.net |

| Potential Application | Efficient generation of blue light from near-infrared pumping | researchgate.net |

| Phase Matching | Critical phase matching possible; experimentally and numerically determined | researchgate.net |

Refractive Index and Absorption Characteristics in Optoelectronic Applications

The optical characteristics of lead formate crystals, including their refractive index and absorption spectra, are critical for their potential use in optoelectronic devices. Lead diformate exhibits a transparency region that spans from approximately 300 nm to 2200 nm researchgate.netresearchgate.net. The absorption below 300 nm is attributed to fundamental electronic transitions within the material, while absorption bands observed in the infrared region are linked to the intramolecular vibrations of the formate (HCOO)⁻ system researchgate.net. High-precision measurements of refractive indices and their dispersion have been conducted in the wavelength range of 365–1083 nm researchgate.net, with principal refractive indexes also measured between 400 and 1100 nm researchgate.net. These optical properties are essential for designing optical components and understanding light-matter interactions in optoelectronic applications.

Table 2: Refractive Index and Absorption Characteristics of Lead Formate

| Property | Value/Description | Reference |

| Transparency Range | Approximately 300 nm to 2200 nm | researchgate.netresearchgate.net |

| Absorption Below 300 nm | Due to fundamental electronic absorption | researchgate.net |

| Infrared Absorption | Due to intramolecular vibrational excitations of the (HCOO)⁻ system | researchgate.net |

| Refractive Index Measurement Range | 365–1083 nm (dispersion data) / 400–1100 nm (principal indexes) | researchgate.netresearchgate.net |

Synthesis of Novel Lead Formates for Nonlinear Optics

The field of nonlinear optics has seen the development of novel lead-containing formate compounds synthesized through various methods, primarily solvothermal techniques, to achieve enhanced NLO properties acs.orgrsc.orgresearchgate.netnih.gov. These efforts aim to create materials with strong second-harmonic generation (SHG) responses and suitable birefringence for efficient frequency conversion. Examples include compounds like KCs₂Pb₂(HCOO)₂Cl₅, which exhibits an SHG response 4.2 times that of KDP acs.orgnih.gov, and K₂[PbI₂(HCOO)₂], showing an SHG response 8 times that of KDP rsc.orgresearchgate.net. Other synthesized materials, such as KCs₂[Pb₂Br₅(HCOO)₂] and K₃[Pb₂Cl₅(HCOO)₂]·H₂O, also demonstrate significant SHG efficiencies, highlighting the potential of incorporating formate anions into lead halide frameworks to engineer advanced NLO materials researchgate.netnih.govnih.govx-mol.netacs.org. These synthetic strategies underscore a broader trend in materials science to design lead-formate-based compounds with tailored optical characteristics for next-generation photonic devices.

Environmental Behavior and Fate of Lead Diformate in Non Biological Matrices

Environmental Formation and Persistence in Specific Matrices

Lead diformate, a lead salt of formic acid, can form and persist in various environmental compartments, particularly in atmospheric conditions and subsequently in soil and aquatic systems. Its persistence is influenced by the chemical and physical characteristics of these matrices.

Formation as a Corrosion Product on Lead Surfaces in Specific Atmospheric Conditions

Lead metal is susceptible to atmospheric corrosion, especially in the presence of organic acids such as formic acid and acetic acid, particularly under conditions of high relative humidity confer.czresearchgate.netresearchgate.net. These organic acids, often emitted from degrading organic materials like wood or paper, can react with lead surfaces. Studies indicate that formic acid is highly corrosive to lead, leading to the formation of lead formate (B1220265) species researchgate.nettandfonline.com. For instance, exposure of lead to formic acid vapors can result in the prevalent formation of basic lead formate, which may further transform into hydrocerussite researchgate.net. Research has shown that even low concentrations of formic acid, such as 0.04 ppmv, can cause lead surfaces to darken, and concentrations above 0.1 ppmv can lead to measurable weight gains on lead specimens at moderate relative humidity levels (54% and 75% RH) tandfonline.com. In environments with high humidity, voluminous corrosion products, including lead formates, can form that lack protective properties confer.cz.

Table 1: Lead Corrosion Products in Atmospheric Conditions with Organic Acids

| Atmospheric Component | Concentration/Condition | Resulting Corrosion Product(s) | Reference |

| Formic Acid | > 0.04 ppmv | Lead formate hydroxide (B78521) | tandfonline.com |

| Formic Acid | > 0.1 ppmv, 54-75% RH | Measurable weight gain | tandfonline.com |

| Formic Acid | High humidity | Voluminous, non-protective | confer.cz |

| Formic Acid | Presence | Prevalent formation of basic lead formate | researchgate.net |

| Acetic Acid | > 0.5 ppm | Accelerated corrosion | culturalheritage.org |

| Acetic Acid | Presence | Thick white layer (plumbonacrite, lead acetate) | tandfonline.com |

Stability and Transformation in Soil and Aquatic Systems (excluding ecotoxicity)

Lead compounds, including lead formates, are generally considered persistent in the environment. Lead itself does not decompose, but its compounds can undergo transformations influenced by sunlight, air, and water dcceew.gov.au. Lead tends to adhere to soil particles, with its mobility and fate being dependent on the specific lead compound and the soil's characteristics dcceew.gov.auclu-in.org. Lead can form stable aqueous complexes with various species, such as hydroxyl, carbonate, sulfate, and sulfide (B99878), which can influence its solubility and mobility clu-in.org.

Lead salts of carboxylic acids, such as lead diformate, are described as relatively soluble in water confer.cz. When dissolved in water, these salts can dissociate or hydrolyze, releasing lead(II) ions industrialchemicals.gov.au. The behavior of these ions is highly dependent on the water's chemistry and pH industrialchemicals.gov.au. At neutral pH, lead(II) ions typically exist as hydrated di-cations, but in environmental waters, they can form complexes with various ligands industrialchemicals.gov.au. Dissolved organic carbon (DOC) in groundwater systems, which can include compounds like formate and acetate (B1210297), plays a role in influencing water chemistry, including pH and redox potential, thereby affecting the concentrations and mobility of metals like lead gw-project.org. While specific transformation pathways for lead diformate in soil and aquatic systems are not extensively detailed in the provided literature, lead compounds can be mobilized by changes in environmental factors such as pH and redox potential, potentially leading to their migration into groundwater mdpi.com. Immobilization can occur through precipitation or sorption onto solid matrices nih.gov.

Transport Mechanisms of Lead Diformate in Environmental Systems

The transport of lead diformate in the environment is governed by its physical and chemical properties, as well as the characteristics of the environmental media it encounters.

Solid-Phase Transport in Soil and Sediment Matrices

In soil and sediment matrices, the transport of lead diformate is largely dictated by its interaction with soil and sediment components. Lead generally exhibits a strong affinity for soil and sediments dcceew.gov.auunesco.org. The partition coefficient (Kd), which quantifies the ratio of contaminant concentration in the solid phase to that in the aqueous phase, is a critical parameter for estimating lead's migration potential epa.gov. Soil pH significantly influences lead adsorption, with higher pH generally leading to lower mobility epa.gov. Processes such as sorption, precipitation, and co-precipitation are key mechanisms that immobilize lead in solid phases clu-in.orgnih.gov. The physical transport of contaminated particles, such as those in river sediments, can also contribute to the spatial distribution of lead unesco.orgresearchgate.net.

Degradation and Transformation Pathways in Abiotic Environments

Information regarding the specific abiotic degradation or transformation pathways of lead diformate in the environment is limited in the provided literature. Generally, lead compounds can be altered by environmental factors such as sunlight, air, and water dcceew.gov.au. Abiotic transformation processes for various environmental contaminants can include hydrolysis, oxidation, and photolysis researchgate.netresearchgate.net. However, these general pathways have not been specifically detailed for lead diformate. The focus in the literature tends to be on its formation as a corrosion product and its subsequent persistence and mobility rather than its breakdown into simpler, non-lead compounds through abiotic chemical reactions.

Advanced Analytical Methodologies for Lead Diformate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating lead diformate from impurities, reaction byproducts, and degradation products, as well as for its quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. medistri.swissnih.govnih.govresearchgate.netwiley.com While lead diformate itself is a non-volatile salt, GC-MS is crucial for identifying and quantifying volatile byproducts that may be present from its synthesis or degradation. semanticscholar.orgscholaris.calaboratoiredubois.chresearchgate.net This can include residual solvents, unreacted starting materials, or volatile degradation products.

The analysis of formate-containing compounds by GC-MS often requires a derivatization step to increase their volatility. researchgate.netnih.gov Formic acid, for instance, can be converted to a more volatile ester, such as ethyl formate (B1220265), by reacting it with acidified ethanol. nih.gov This derivatized sample can then be introduced into the GC-MS system. The gas chromatograph separates the volatile components of the mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification and quantification. nih.gov Headspace GC-MS is a particularly useful variation of this technique for analyzing volatile compounds in a solid or liquid sample without direct injection of the matrix. researchgate.netnih.govsigmaaldrich.com

A typical GC-MS analysis of derivatized formates would involve the following parameters:

| Parameter | Value |

| Column Type | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless or Headspace |

| Oven Program | Temperature ramp (e.g., 40°C to 250°C) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electron Ionization (EI) |

| MS Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |

This table is illustrative and specific parameters would be optimized for the particular analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile and thermally labile compounds like lead diformate. rsc.org This method combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry. rsc.org LC-MS can be used for the direct identification and quantification of lead diformate, as well as other non-volatile lead carboxylates and related species in a sample matrix. nsf.govnih.govrsc.orgresearchgate.net

In an LC-MS analysis, the sample is dissolved in a suitable solvent and injected into the LC system. The components of the sample are separated on a chromatographic column based on their affinity for the stationary and mobile phases. Reversed-phase chromatography is commonly employed for the separation of polar organic compounds. The eluent from the LC column is then introduced into the mass spectrometer through an interface, such as an electrospray ionization (ESI) source, which generates ions from the analyte molecules in the liquid phase. The mass spectrometer then separates and detects these ions, providing information about the molecular weight and structure of the compounds.

For the analysis of lead species, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be coupled with HPLC (HPLC-ICP-MS) to provide highly sensitive and element-specific detection. nih.gov This technique is particularly useful for lead speciation studies. nih.govacs.org

Below is a table outlining typical conditions for LC-MS analysis of organic acids and related compounds:

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | A mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium acetate) |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap |

| Detection Mode | Positive or Negative Ion Mode |

This table is illustrative and specific parameters would be optimized for the particular analysis.

The presence of matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte of interest, is a key consideration in quantitative LC-MS analysis and may require appropriate sample preparation techniques, such as solid-phase extraction, to mitigate. oup.commyadlm.org

Microscopy and Imaging for Morphological and Spatial Analysis

Microscopy and imaging techniques are vital for understanding the physical characteristics of lead diformate, such as its crystal structure, particle size and shape, surface topography, and elemental distribution.

Scanning Electron Microscopy (SEM) is a widely used technique for producing high-resolution images of the surface of a material. In SEM, a focused beam of electrons is scanned across the sample, and the interactions between the electrons and the sample produce various signals that can be detected to form an image. This allows for the detailed visualization of the morphology of lead diformate crystals or particles. For non-conductive samples, a thin coating of a conductive material, such as gold or platinum, is often applied to prevent the buildup of static charge on the surface.

Coupled with SEM is Energy-Dispersive X-ray Spectroscopy (EDS or EDX), an analytical technique used for the elemental analysis of a sample. The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification of the elements present in the sample and their relative abundance. EDS can be used to confirm the presence of lead, carbon, and oxygen in lead diformate and to create elemental maps showing the spatial distribution of these elements across the sample's surface.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with atomic or near-atomic resolution. researchgate.net An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system.

AFM is particularly useful for characterizing the surface topography of lead diformate crystals, providing detailed information about surface roughness, grain size, and the presence of any defects or domains. mdpi.com In addition to topographical imaging, AFM can be operated in various modes to probe other surface properties, such as mechanical and electrical characteristics, at the nanoscale. mdpi.com

A comparison of key features of SEM and AFM is provided below:

| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |

| Imaging Principle | Scans a focused electron beam over a surface | Scans a physical probe over a surface |

| Resolution | Typically in the nanometer range | Can achieve atomic or near-atomic resolution |

| Sample Environment | Requires a high vacuum | Can operate in air, liquid, or vacuum |

| Sample Conductivity | Non-conductive samples often require a conductive coating | No requirement for sample conductivity |

| Information Obtained | Surface topography, morphology, and elemental composition (with EDS) | 3D surface topography, roughness, and various physical properties (e.g., mechanical, electrical) |

This table provides a general comparison of the two techniques.

Synchrotron-based imaging techniques offer unparalleled sensitivity and spatial resolution for the elemental and chemical speciation mapping of materials. These methods utilize the extremely bright and focused X-ray beams generated by a synchrotron source.

Synchrotron-based X-ray Fluorescence Microscopy (XFM) is a powerful tool for producing high-resolution elemental maps. When the high-energy X-ray beam from the synchrotron interacts with the sample, it causes the atoms to emit fluorescent X-rays with energies characteristic of each element. By scanning the beam across the sample and collecting the fluorescence spectrum at each point, a detailed map of the elemental distribution can be generated. This technique can be used to map the distribution of lead and other elements within a sample containing lead diformate with high sensitivity.

Furthermore, techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy can be combined with microscopy to provide information on the oxidation state and local coordination environment of the elements of interest. This allows for chemical speciation mapping, which would be invaluable for studying the degradation or reaction pathways of lead diformate in various environments.

Specialized Spectroscopic Techniques for In-Depth Characterization

The investigation of lead diformate, particularly its surface properties and composition, necessitates the use of advanced analytical methodologies capable of providing detailed chemical and elemental information with high sensitivity. Specialized spectroscopic techniques are indispensable for elucidating the intricate surface chemistry that governs the material's reactivity, stability, and interactions with its environment.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. youtube.com The technique involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape.

In the context of lead diformate (Pb(HCOO)₂), XPS provides critical insights into the surface chemistry. It can precisely determine the oxidation state of the lead atoms, distinguishing between Pb(II), metallic Pb(0), or potentially oxidized Pb(IV) species on the surface. researchgate.net This is crucial for understanding degradation mechanisms, as surface oxidation can significantly alter the compound's properties. For instance, exposure to atmospheric CO₂ could lead to the formation of lead carbonate on the surface, a change readily detectable by XPS. thermofisher.com

The core principle of XPS relies on the photoelectric effect. When an X-ray photon of known energy (hν) strikes an atom, it can eject a core-level electron. The kinetic energy (KE) of this emitted photoelectron is measured by the spectrometer. The binding energy (BE) of the electron, which is characteristic of the element and its chemical environment, can then be calculated using the equation:

BE = hν - KE - Φ

where Φ is the work function of the spectrometer.

Subtle shifts in the binding energies, known as chemical shifts, provide detailed information about the chemical bonding and oxidation state of the atoms. For lead diformate, high-resolution scans of the Pb 4f, O 1s, and C 1s regions would be of primary interest.

Pb 4f Region: The Pb 4f spectrum exhibits a characteristic doublet (Pb 4f₇/₂ and Pb 4f₅/₂) due to spin-orbit coupling, with a typical separation of approximately 4.87 eV. thermofisher.com The binding energy of the Pb 4f₇/₂ peak is highly sensitive to the lead's oxidation state. By comparing the experimental binding energy for lead diformate to established values for other lead compounds, its chemical state can be confirmed.

O 1s Region: The oxygen 1s spectrum can differentiate between the oxygen atoms in the formate (HCOO⁻) ligands and any surface-adsorbed oxygen, hydroxides (OH⁻), or oxides (O²⁻).

C 1s Region: The carbon 1s spectrum helps to confirm the presence of the formate ligand and can detect any adventitious carbon contamination on the surface.

The data below provides reference binding energies for various lead compounds, which are essential for the interpretation of XPS spectra of lead diformate samples.

| Chemical State | Pb 4f₇/₂ Binding Energy (eV) | Reference |

|---|---|---|

| Pb Metal | 136.9 | thermofisher.com |

| PbO₂ | 137.8 | thermofisher.com |

| 2PbCO₃·Pb(OH)₂ | 138.4 | thermofisher.com |

| Pb₃O₄ | 138.4 | thermofisher.com |

| PbCO₃ | 138.3 - 139.0 | xpsfitting.com |

| Pb(OH)₂ | ~139.0 |

Auger Electron Spectroscopy (AES) for Elemental Composition at Surfaces

Auger Electron Spectroscopy (AES) is another powerful surface analysis technique that provides elemental and, in some cases, chemical-state information about the near-surface region of a sample (typically the top 3-10 nm). kratos.comlsaltd.co.uk It is complementary to XPS but offers the significant advantage of much higher spatial resolution, with modern instruments capable of analyzing features as small as 10 nm. eag.com This makes AES exceptionally useful for elemental mapping of surfaces and analyzing small particles or defects. kratos.com

The AES process is initiated by bombarding the sample surface with a focused high-energy electron beam (typically 3–10 keV). kratos.com This primary electron can eject a core-level electron from an atom, leaving a vacancy. An outer-shell electron then drops to fill this core hole, releasing energy. This energy can be transferred to a second outer-shell electron, which is then ejected from the atom. This ejected electron is the "Auger electron," and its kinetic energy is characteristic of the parent element, independent of the primary beam energy. kratos.comwikipedia.org

For lead diformate research, AES is invaluable for:

Elemental Identification: AES can detect all elements except hydrogen and helium, making it ideal for confirming the presence of lead, oxygen, and carbon on the sample surface and identifying any elemental contaminants. cityu.edu.hk

Surface Purity: The high surface sensitivity of AES allows for the detection of trace amounts of surface impurities that may not be representative of the bulk material.

Elemental Mapping: By rastering the focused electron beam across the sample surface, a two-dimensional map of the elemental distribution can be generated. This is useful for assessing the homogeneity of lead diformate coatings or identifying the segregation of impurities.

Depth Profiling: When combined with ion sputtering (typically using an argon ion gun), AES can be used to perform depth profiling. wikipedia.org The ion beam sequentially removes surface layers, and an Auger spectrum is acquired after each sputtering cycle. This provides a detailed elemental composition as a function of depth, which is useful for characterizing thin films or studying diffusion and corrosion layers.

The table below summarizes the key capabilities and characteristics of Auger Electron Spectroscopy.

| Capability | Description | Reference |

|---|---|---|

| Elements Detected | All elements except H and He | cityu.edu.hk |

| Information Depth | 3–10 nm | kratos.com |

| Spatial Resolution | As low as 10 nm | eag.com |

| Primary Application | Surface elemental composition, elemental mapping, depth profiling | wikipedia.org |

| Sensitivity | Approximately 0.1 atomic percent | lsaltd.co.uk |

Together, XPS and AES provide a comprehensive suite of tools for the in-depth characterization of lead diformate surfaces. While XPS excels at determining chemical states and bonding environments, AES offers superior spatial resolution for elemental analysis and mapping, providing a more complete picture of the material's surface properties.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes for Advanced Materials with Lead Diformate

The synthesis of lead diformate is a critical area of research, with a focus on developing methods that are not only efficient and cost-effective but also environmentally benign. Novel synthetic pathways are being explored to produce lead diformate with tailored properties for specific applications in advanced materials.

Recent research has demonstrated the utility of sonochemical methods in synthesizing nano-sized lead(II) coordination polymers. ijnnonline.netnih.gov This approach, which utilizes ultrasonic irradiation, can accelerate the dissolution of precursors and influence the growth rate of nanocrystals. rsc.org Such techniques could be adapted for the controlled synthesis of lead diformate nanoparticles with specific morphologies and size distributions, which are crucial for their performance in various applications. The sonochemical method offers a simple, efficient, and environmentally friendly alternative to traditional synthetic techniques. ijnnonline.net

Moreover, the role of lead precursors in the synthesis of advanced materials like perovskites is an area of intense investigation. chemrxiv.orgchemrxiv.org The choice of lead precursor, including lead diformate, can significantly impact the crystallization kinetics and final morphology of the resulting materials. chemrxiv.orgchemrxiv.org Future research will likely focus on optimizing synthetic conditions, such as solvent systems, temperature, and precursor concentrations, to fine-tune the properties of lead diformate-derived materials. Hydrothermal and microwave-assisted synthesis are other potential routes that could offer advantages in terms of reaction time and product purity. rsc.org

| Synthetic Method | Potential Advantages | Research Focus |

| Sonochemical | Environmentally friendly, efficient, control over particle size | Optimization for lead diformate synthesis, morphological control |

| Microwave-Assisted | Rapid heating, shorter reaction times, uniform products | Exploring its feasibility for lead diformate, precursor for nanomaterials |

| Hydrothermal | High-purity crystalline products, control over crystal habit | Synthesis of novel lead diformate-based coordination polymers |

Deeper Understanding of Lead Diformate Crystallization Kinetics and Polymorphism

A thorough understanding of the crystallization process of lead diformate is paramount for controlling its physical and chemical properties. This includes the kinetics of nucleation and growth, as well as the potential for polymorphism—the ability of a substance to exist in more than one crystal structure.

Recent studies have re-investigated the crystal structure of lead(II) formate (B1220265), correcting previous descriptions and providing a more complete understanding of its three-dimensional polymeric network. researchgate.net This highlights the importance of ongoing structural analysis. Future work in this area will likely involve in-depth studies into the factors that influence crystal packing and the potential for different polymorphic forms of lead diformate to exist under various conditions of temperature, pressure, and solvent environment.

The study of crystallization kinetics in related lead-containing systems, such as lead halide perovskites, provides a roadmap for future research on lead diformate. chemrxiv.orgchemrxiv.orgnih.gov Techniques like in-situ terahertz spectroscopy and optical imaging have been used to monitor the crystallization process in real-time, revealing insights into dimensionality and growth mechanisms. chemrxiv.orgnih.gov Applying similar techniques to lead diformate could elucidate the transformation pathways from precursor solutions to solid-state structures. Understanding these kinetics is crucial for controlling crystal size, shape, and quality, which in turn dictates the material's performance in various applications.

| Crystallization Aspect | Key Research Questions | Potential Impact |

| Kinetics | What are the nucleation and growth rates under different conditions? What is the role of additives and impurities? | Control over crystal size and morphology for tailored applications. |

| Polymorphism | Can lead diformate exist in different crystalline forms? What are the thermodynamic and kinetic conditions for their formation? | Discovery of new properties and functionalities associated with different polymorphs. |

| Structural Analysis | What is the precise arrangement of atoms and molecules in the crystal lattice? How does this influence its properties? | A more accurate prediction of physical and chemical behavior. |

Development of Predictive Models for Lead Diformate Formation in Complex Matrices

The ability to predict the formation of lead diformate in complex chemical environments is crucial for both industrial applications and environmental monitoring. Predictive modeling can help in understanding and controlling the conditions that lead to its formation, dissolution, or transformation.

Developing detailed kinetic models for complex systems is a significant challenge due to the combinatorial explosion of possible isomers and reactive pairs as molecular size increases. mit.edu However, advancements in automatic mechanism generation software and quantum chemistry methods are making it possible to create predictive models for larger systems. mit.edu For lead diformate, this would involve creating models that can predict its formation based on factors like pH, temperature, the presence of other ions, and the nature of the solvent.